molecular formula C13H15N3O3S B8301531 4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide

4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide

Cat. No. B8301531
M. Wt: 293.34 g/mol
InChI Key: HWOCKRDXBDXUAW-UHFFFAOYSA-N
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Patent
US06596718B1

Procedure details

A suspension of 220 mg (0.75 mmol) 2-(2-methoxy-5-morpholin-4-yl-phenylamino)-2-thioxo-acetamide in 2.88 ml 1N aqueous sodiumhydroxde was added to a solution of 813 mg (2.47 mmol) potassium ferricyanide in 2 ml water. The mixture was stirred at 50° C. for 30 minutes and then at room temperature overnight. The precipitate was separated by filtration, dissolved in dichloromethane and purified by column chromatography on silicagel with ethyl acetate/hexane 1/1. 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide, 32 mg (15%), was obtained as yellow crystals with mp.: 228-230° C., MS m/e (%): 294 (M+H+, 100).
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
813 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[NH:15][C:16](=[S:20])[C:17]([NH2:19])=[O:18]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[CH3:1][O:2][C:3]1[C:4]2[N:15]=[C:16]([C:17]([NH2:19])=[O:18])[S:20][C:5]=2[C:6]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:7][CH:8]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(C(=O)N)=S
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
813 mg
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silicagel with ethyl acetate/hexane 1/1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C2=C1N=C(S2)C(=O)N)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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